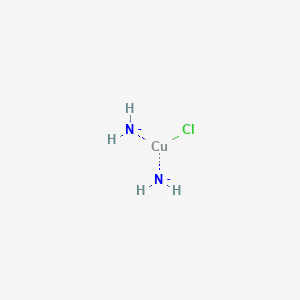
Azanide;chlorocopper
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azanide;chlorocopper is a compound that consists of azanide (NH₂⁻) and chlorocopper (CuCl). Azanide is the IUPAC-sanctioned name for the anion NH₂⁻, which is the conjugate base of ammonia . Chlorocopper refers to copper(I) chloride (CuCl), a compound that is often used in various chemical reactions and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azanide;chlorocopper can be synthesized through the reaction of copper(I) chloride with azanide ions. One common method involves the reaction of copper(I) chloride with sodium amide (NaNH₂) in anhydrous conditions. The reaction can be represented as follows: [ \text{CuCl} + \text{NaNH}_2 \rightarrow \text{Cu(NH}_2\text{)} + \text{NaCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where copper(I) chloride is reacted with a source of azanide ions under controlled temperature and pressure conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the copper(I) ions .
Análisis De Reacciones Químicas
Types of Reactions
Azanide;chlorocopper undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(II) compounds.
Reduction: It can be reduced back to elemental copper under certain conditions.
Substitution: The azanide ion can be substituted by other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or other amides can be used in substitution reactions.
Major Products Formed
Oxidation: Copper(II) chloride (CuCl₂) and water (H₂O).
Reduction: Elemental copper (Cu) and ammonia (NH₃).
Substitution: Various substituted copper compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Azanide;chlorocopper has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of C-N bonds.
Biology: Investigated for its potential antimicrobial properties due to the presence of copper ions.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Used in the production of various copper-based catalysts and materials
Mecanismo De Acción
The mechanism of action of azanide;chlorocopper involves the interaction of the azanide ion with various molecular targets. The azanide ion can act as a nucleophile, attacking electrophilic centers in organic molecules. The copper ion can participate in redox reactions, facilitating electron transfer processes. These interactions can lead to the formation of new chemical bonds and the modification of existing ones .
Comparación Con Compuestos Similares
Similar Compounds
Sodium amide (NaNH₂): Similar to azanide;chlorocopper but contains sodium instead of copper.
Potassium amide (KNH₂): Another similar compound with potassium instead of copper.
Lithium amide (LiNH₂): Contains lithium instead of copper.
Uniqueness
This compound is unique due to the presence of both azanide and copper ions. The copper ion provides additional redox capabilities, making it useful in a wider range of chemical reactions compared to other amides. Additionally, the presence of copper can enhance the antimicrobial properties of the compound, making it valuable in biological and medical applications .
Propiedades
Número CAS |
79008-47-2 |
|---|---|
Fórmula molecular |
ClCuH4N2-2 |
Peso molecular |
131.04 g/mol |
Nombre IUPAC |
azanide;chlorocopper |
InChI |
InChI=1S/ClH.Cu.2H2N/h1H;;2*1H2/q;+1;2*-1/p-1 |
Clave InChI |
GMFCZNIYHXSAJU-UHFFFAOYSA-M |
SMILES canónico |
[NH2-].[NH2-].Cl[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



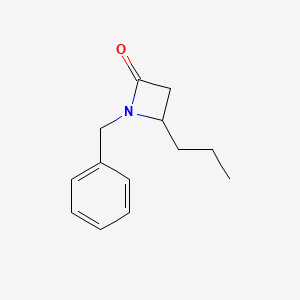
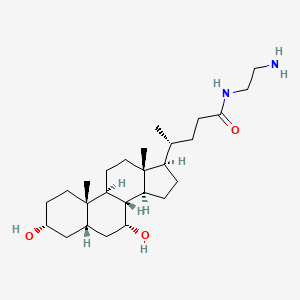

![Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate](/img/structure/B14445597.png)
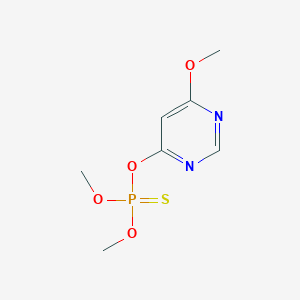
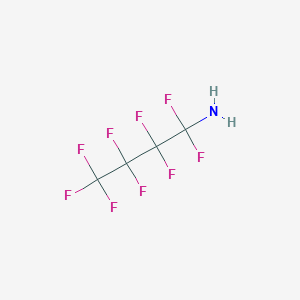

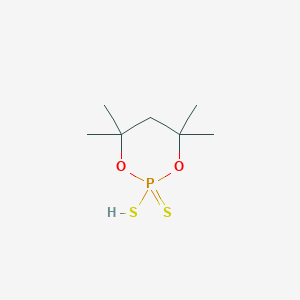

phosphane](/img/structure/B14445631.png)
silane](/img/structure/B14445632.png)
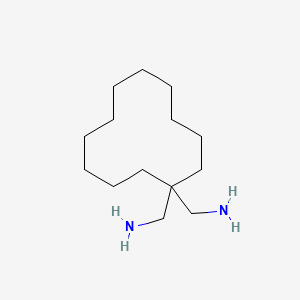
![N-{4-[(5-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14445638.png)
